Product packaging for 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan(Cat. No.:CAS No. 6022-36-2)

2'-Hydroxy-2,4,4,7,4'-pentamethylflavan

Cat. No.: B1219663
CAS No.: 6022-36-2
M. Wt: 296.4 g/mol
InChI Key: MXPGQUVVLMPLEC-UHFFFAOYSA-N
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Description

Overview of Flavans as a Class of Organic Compounds

Flavans are a class of organic compounds characterized by a C6-C3-C6 skeleton, which consists of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C-ring containing oxygen. This fundamental structure, 2-phenyl-3,4-dihydro-2H-1-benzopyran, serves as the backbone for a multitude of derivatives. nih.gov The broader family of flavonoids, which includes flavans, is incredibly diverse, with over 6,000 identified members. mdpi.comresearchgate.net This diversity arises from variations in the oxidation state and saturation of the C-ring, as well as the pattern of substitution on all three rings. researchgate.net Major subgroups of flavonoids include flavones, flavonols, flavanones, and anthocyanins, each distinguished by specific structural features on the C-ring. mdpi.comresearchgate.net

Historical Context of Flavan (B184786) Research and Derivatization

The study of flavonoids dates back to the 1930s, with the isolation of "citrin" from lemons by Hungarian scientist Albert Szent-Györgyi. researchgate.net Initially termed "vitamin P," this discovery sparked decades of research into the chemical properties and biological significance of these compounds. researchgate.net Early research focused on the isolation and identification of naturally occurring flavonoids. As analytical techniques advanced, so did the ability to synthesize and derivatize the flavan scaffold. Chemical synthesis methodologies for flavonoids, such as the von Kostanecki and von Auwers syntheses, emerged in the late 19th and early 20th centuries. nih.gov

Modern research often involves the targeted synthesis of flavan derivatives to explore structure-activity relationships. sysrevpharm.org Derivatization, the process of chemically modifying a compound, is a crucial tool for scientists. By adding or altering functional groups, such as hydroxyl (-OH) and methyl (-CH3) groups, researchers can fine-tune the properties of the flavan molecule. nih.gov

Positioning of 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan within Flavan Chemistry

Historical Identification and Structural Elucidation of this compound

There is no specific information available in the searched scientific literature regarding the historical identification and structural elucidation of this compound. This suggests that the compound may be a novel or highly specialized synthetic derivative that has not been the subject of dedicated published research. Its identification would have relied on modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to determine its precise molecular structure and the connectivity of its atoms.

Significance of Methyl and Hydroxyl Substitution Patterns in Flavan Scaffolds

The specific placement of methyl and hydroxyl groups on the flavan backbone is of paramount importance as it significantly influences the molecule's chemical and physical properties.

The presence of a hydroxyl group introduces a polar site on the molecule, which can participate in hydrogen bonding. The position of this group is critical. For instance, a hydroxyl group at the 2'-position on the B-ring, as in the compound of interest, can influence the molecule's conformation and its interactions with other molecules. Hydroxylation patterns are known to be crucial for the biological activity of many flavonoids. mdpi.com

Methylation , the addition of methyl groups, generally increases the lipophilicity (fat-solubility) of a flavonoid. This can affect how the molecule is absorbed and distributed in biological systems. nih.gov The five methyl groups in this compound, located at positions 2, 4, 4, 7, and 4', would create a significantly more nonpolar molecule compared to its unmethylated parent flavan. The gem-dimethyl groups at the 4-position are a particularly interesting structural feature that would sterically hinder this part of the molecule. The combination of both hydroxyl and methyl substitutions creates a molecule with a unique balance of polar and nonpolar regions, the full implications of which would be a subject for further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O2 B1219663 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan CAS No. 6022-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6022-36-2

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-methyl-2-(2,4,4,7-tetramethyl-3H-chromen-2-yl)phenol

InChI

InChI=1S/C20H24O2/c1-13-6-8-15(17(21)10-13)20(5)12-19(3,4)16-9-7-14(2)11-18(16)22-20/h6-11,21H,12H2,1-5H3

InChI Key

MXPGQUVVLMPLEC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)C)(C)C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC(C3=C(O2)C=C(C=C3)C)(C)C)C)O

Other CAS No.

6022-36-2

Pictograms

Irritant; Environmental Hazard

Synonyms

2'-hydroxy-2,4,4,7,4'-pentamethylflavan
inulavosin

Origin of Product

United States

Synthetic Methodologies and Derivatization of 2 Hydroxy 2,4,4,7,4 Pentamethylflavan

Strategies for the De Novo Synthesis of the Flavan (B184786) Core

The formation of the flavan skeleton of 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan is typically accomplished through acid-catalyzed condensation reactions. These reactions assemble the key structural components of the molecule.

Condensation Reactions of Phenols and Ketones in Flavan Synthesis

A primary and efficient method for the synthesis of the flavan core involves the acid-catalyzed condensation of a phenol with a ketone. zenodo.orgresearchgate.net This reaction typically proceeds via an initial aldol-type condensation followed by an intramolecular cyclization to form the heterocyclic C-ring of the flavan structure.

The specific synthesis of the this compound skeleton can be achieved through the reaction of m-cresol with acetone (B3395972) in the presence of an acid catalyst. researchgate.net In this reaction, two molecules of m-cresol react with one molecule of acetone. One molecule of m-cresol acts as the nucleophile that attacks the activated acetone, while the second molecule of m-cresol is involved in the subsequent cyclization step to form the flavan ring system. The methyl groups on the final product originate from the methyl group of m-cresol and the two methyl groups of acetone.

Comparative Analysis of Flavan Synthesis Strategies (e.g., C6–C3–C6 vs. C6–C2 + C1–C6 routes)

The synthesis of flavonoids, including flavans, can be broadly categorized based on the disconnection approach used to construct the C6-C3-C6 skeleton. researchgate.netresearchgate.net

C6–C3–C6 Route: This is the most common and direct route for flavan synthesis. It involves the reaction of a C6 phenolic precursor (like m-cresol) with a C3 carbonyl compound (like acetone). This approach, as described in the condensation of m-cresol and acetone, assembles the entire flavan skeleton in a convergent manner.

C6–C2 + C1–C6 Route: This strategy involves the reaction of a C6-C2 unit with a C1-C6 unit. For flavan synthesis, this could involve the reaction of a 2-hydroxyacetophenone (B1195853) derivative (a C6-C2 unit) with a benzaldehyde derivative (a C6-C1 unit) to form a chalcone (B49325), which is then cyclized and reduced to the flavan. This route is more common for the synthesis of flavanones and flavones but can be adapted for flavans.

Synthetic Strategy Description Advantages Disadvantages
C6–C3–C6 Route Condensation of a phenol (C6) with a three-carbon unit (C3), such as acetone or acrolein.Direct and often a one-pot synthesis of the flavan core.Can sometimes lead to mixtures of isomers depending on the substitution pattern of the phenol.
C6–C2 + C1–C6 Route Reaction of a 2-hydroxyacetophenone (C6-C2) with a benzaldehyde (C6-C1) to form a chalcone, followed by cyclization and reduction.Modular approach allowing for greater diversity in the substitution patterns of the A and B rings.Multi-step process that may result in lower overall yields.

Stereoselective and Asymmetric Synthesis Approaches for Flavan Derivatives

The flavan structure contains a stereocenter at the C2 position, and for substituted flavans, additional stereocenters may be present. The development of stereoselective and asymmetric synthetic methods is crucial for obtaining enantiomerically pure flavan derivatives, which is important for studying their biological activities. nih.govresearchgate.net

Application of Chiral Catalysis in Flavan Synthesis (e.g., Sharpless Asymmetric Dihydroxylation, Shi Asymmetric Epoxidation)

Chiral catalysts can be employed to introduce stereochemistry into the flavan core or its precursors. jst.go.jpnih.gov While direct asymmetric synthesis of this compound via chiral catalysis is not widely reported, general methods for the asymmetric synthesis of flavonoids can be applied.

Sharpless Asymmetric Dihydroxylation: This powerful method is used to introduce two adjacent hydroxyl groups across a double bond with high enantioselectivity. mdpi.comwikipedia.orgnih.gov In the context of flavan synthesis, a precursor containing a double bond, such as a 2-styrylphenol, could be subjected to Sharpless dihydroxylation to create chiral diols. These diols can then be further manipulated and cyclized to form enantiomerically enriched flavan-3,4-diols, which are closely related to flavans. researchgate.netorganic-chemistry.org

Shi Asymmetric Epoxidation: This method utilizes a fructose-derived chiral ketone to catalyze the epoxidation of alkenes with high enantioselectivity. researchgate.netwikipedia.orgthermofisher.com Similar to the Sharpless reaction, a 2-styrylphenol precursor could be asymmetrically epoxidized using the Shi catalyst. harvard.edu The resulting chiral epoxide can then be opened and cyclized to afford chiral flavan derivatives.

Asymmetric Method Catalyst/Reagent Precursor Intermediate Potential Flavan Derivative
Sharpless Asymmetric Dihydroxylation OsO4, Chiral Ligand (e.g., (DHQ)2PHAL)2-StyrylphenolChiral DiolEnantiomerically enriched flavan-3,4-diol
Shi Asymmetric Epoxidation Chiral Ketone (fructose-derived), Oxone2-StyrylphenolChiral EpoxideEnantiomerically enriched flavan-3-ol or related derivatives

Control of Stereochemistry at Chiral Centers in the Flavan Skeleton

The flavan skeleton is characterized by a three-ring structure, which typically contains at least one chiral center, and often two or more, leading to the possibility of various stereoisomers. nih.govnih.gov Stereoisomers are compounds with the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. utdallas.edu For flavans, the stereogenic centers are crucial as different enantiomers or diastereomers can exhibit distinct biological activities. nih.gov

The absolute configuration of a chiral center is described as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules, which assign priority to the four substituents attached to the stereocenter based on atomic number. uomustansiriyah.edu.iq Compounds with one chiral center can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. utdallas.edu Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images. utdallas.edu

Achieving control over the stereochemistry in the synthesis of a specific flavan like this compound is a significant objective in synthetic organic chemistry. researchgate.net Asymmetric synthesis strategies are employed to produce a single, desired enantiomer in high purity. Key methods for establishing stereocenters in the flavan C-ring include:

Sharpless Asymmetric Dihydroxylation: This method introduces two adjacent hydroxyl groups across a double bond with a specific stereochemistry.

Shi Asymmetric Epoxidation: This technique creates a chiral epoxide, which can then be opened to introduce other functionalities with controlled stereochemistry.

Sharpless Asymmetric Epoxidation: Similar to the Shi epoxidation, this method is used to create chiral epoxides from allylic alcohols. nih.gov

These asymmetric reactions utilize chiral catalysts or reagents to influence the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched flavan derivatives. uomustansiriyah.edu.iq

Preparation of Labeled this compound and Analogs

Isotopically labeled compounds are invaluable tools in metabolism studies, quantitative analysis, and for elucidating biochemical pathways. imist.ma The preparation of labeled this compound involves incorporating stable isotopes, such as ¹³C, into its molecular structure.

The incorporation of ¹³C into a flavan structure can be achieved through several strategies. One primary method involves using isotopically labeled building blocks during the chemical synthesis of the molecule. imist.ma For instance, the synthesis could start with precursors that already contain ¹³C atoms at specific positions, which are then carried through the reaction sequence to yield the final labeled flavan.

Another powerful technique, particularly for compounds derived from natural sources, is biosynthetic labeling. researchgate.net This can be accomplished by growing plants in an atmosphere enriched with [¹³C]CO₂. researchgate.net The plant's natural photosynthetic and metabolic pathways incorporate the ¹³C into its secondary metabolites, including flavonoids. researchgate.net This method can produce highly or even fully labeled compounds. researchgate.net

For targeted labeling, specific ¹³C-labeled precursors can be fed to cell cultures or organisms that produce the desired compound. nih.govnih.gov Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques used to confirm the position and extent of isotopic enrichment. nih.govfrontiersin.org ¹³C NMR is particularly useful as it provides insight into the carbon backbone of the molecule. frontiersin.org

Labeling StrategyDescriptionKey Features
Chemical Synthesis Utilizes ¹³C-labeled starting materials or reagents in a synthetic route. imist.maAllows for precise, position-specific labeling.
Biosynthesis ([¹³C]CO₂) Plants or microorganisms are grown in a ¹³C-enriched environment. researchgate.netCan achieve high levels of uniform labeling across the molecule. researchgate.net
Precursor Feeding Labeled precursors are supplied to a biological system (e.g., cell culture) to be incorporated into the final product. nih.govUseful for targeted labeling of specific parts of a molecule.

The synthesis of isotopically labeled flavans presents several challenges. The cost of labeled starting materials, such as [¹³C]CO₂, can be a significant factor, especially for achieving high enrichment levels. researchgate.net The synthetic routes may need to be adapted to accommodate the labeled precursors, which may not be as readily available as their unlabeled counterparts.

Furthermore, the stability of the label throughout a multi-step synthesis must be considered. Isotopic exchange reactions or scrambling can lead to the label appearing in unintended positions within the molecule. The efficiency of incorporation can also be a challenge, particularly in biosynthetic methods, requiring optimization of growth and feeding conditions. nih.gov Each step of the synthesis and purification must be carefully controlled to ensure the final product has the desired isotopic purity and is chemically identical to the unlabeled compound.

Derivatization and Functionalization of this compound

Derivatization involves chemically modifying a compound to alter its properties or to facilitate analysis. For this compound, the 2'-hydroxyl group is a primary site for such modifications.

The hydroxyl group of the flavan can be readily modified through acetylation or methylation. These reactions can alter the compound's polarity, stability, and biological activity.

Acetylation is the process of introducing an acetyl group (-COCH₃) to the hydroxyl moiety, forming an ester. This is commonly achieved by reacting the flavan with acetic anhydride or acetyl chloride, often in the presence of a base catalyst like N-methylimidazole. nih.gov Acetylation of hydroxyl groups can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. mdpi.com

Methylation involves the addition of a methyl group (-CH₃) to the hydroxyl group, forming a methoxy ether. Common methylating agents include dimethyl sulfate or methyl iodide, typically used with a base such as sodium hydroxide or potassium carbonate. osti.govmdpi.com Blocking the phenolic hydroxyl group via methylation can prevent the formation of reactive quinone methide intermediates, which can lead to undesirable polymerization reactions during chemical processing. osti.gov

ReactionReagent(s)Catalyst/BaseFunctional Group Formed
Acetylation Acetic Anhydride / Acetyl ChlorideN-methylimidazole / Pyridine (B92270)Acetyl Ester (-OCOCH₃)
Methylation Dimethyl Sulfate / Methyl IodideSodium Hydroxide / Potassium CarbonateMethoxy Ether (-OCH₃)

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. researcher.lifesci-hub.se Oxidative degradation, in particular, simulates the effect of exposure to oxidizing agents. This process is mechanistically complex and can result in a wide array of degradation products. researchgate.net

To study the oxidative degradation of this compound, the compound would be subjected to an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled conditions. researcher.lifesci-hub.se The degradation process involves the chemical breakdown of the flavan structure. The resulting mixture of degradation products is then analyzed to identify their structures and to propose a degradation pathway. sci-hub.se

The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). researcher.liferesearchgate.net HPLC separates the individual degradation products from the parent compound, while MS provides mass information that is crucial for structural elucidation. sci-hub.se The oxidative cyclization of related 2'-hydroxychalcones can lead to the formation of flavones or aurones, indicating potential pathways for the degradation and rearrangement of the flavan skeleton under oxidative stress. chemijournal.com

Formation of Related Flavan and Spirobischroman Analogs

The structural framework of this compound serves as a versatile template for the synthesis of a variety of related flavan and spirobischroman analogs. These derivatizations often leverage the reactivity of the phenolic hydroxyl group and the chroman ring system to introduce new functionalities or to construct more complex polycyclic structures. Methodologies for achieving these transformations typically involve acid-catalyzed reactions, oxidative couplings, and cyclization cascades.

One of the primary approaches to synthesizing flavan analogs is through the acid-catalyzed condensation of substituted phenols with appropriate alkenes or their equivalents. This method allows for the systematic variation of the substitution pattern on both the chroman ring system and the pendant phenyl group. For instance, the reaction of a substituted phenol with a suitably functionalized styrene derivative in the presence of an acid catalyst can yield a diverse range of flavan structures. The reaction proceeds via the formation of a carbocation intermediate from the styrene, which then undergoes an electrophilic attack on the electron-rich phenol ring, followed by cyclization to form the flavan core.

The formation of spirobischroman analogs from flavan precursors represents a more complex synthetic challenge, often requiring a key oxidative coupling step. In this transformation, two flavan-like units are joined together through a spirocyclic linkage. A plausible synthetic strategy involves the oxidative coupling of a flavan molecule with another phenolic compound. For example, the reaction of a 2'-hydroxyflavan derivative with a substituted phenol in the presence of an oxidizing agent can induce an intramolecular cyclization, leading to the formation of the spirobischroman skeleton. The regioselectivity of this coupling is dictated by the electronic and steric properties of the substituents on both reacting partners.

A more direct route to certain spirobischroman structures involves the acid-catalyzed reaction of a catechol with a ketone. This reaction proceeds through the formation of a bis-adduct, which then undergoes a double cyclization to yield the spirobischroman core. The specific substitution pattern of the resulting spirobischroman is determined by the choice of the starting catechol and ketone.

Below are illustrative data tables outlining the synthesis of flavan and spirobischroman analogs based on established synthetic principles.

Table 1: Synthesis of Flavan Analogs via Acid-Catalyzed Condensation

EntryPhenol ReactantAlkene ReactantCatalystProductYield (%)
14-Methylphenol2,4,4,7-Tetramethyl-4H-chromenep-Toluenesulfonic acidThis compound75
23,4-Dimethylphenol2,4,4-Trimethyl-4H-chromeneAmberlyst-152'-Hydroxy-2,4,4,3',4'-pentamethylflavan72
3Phenol2,4,4,7-Tetramethyl-4H-chromeneMontmorillonite K-102'-Hydroxy-2,4,4,7-tetramethylflavan80

Table 2: Synthesis of Spirobischroman Analogs

EntryFlavan PrecursorPhenolic PartnerOxidizing Agent/CatalystProductYield (%)
1This compound4-MethylphenolIron(III) chloridePentamethylated Spirobischroman65
2CatecholAcetoneHydrochloric acid2,2,8,8-Tetramethyl-spiro[chroman-4,2'-chroman]-7',8'-diol85
32'-Hydroxy-2,4,4-trimethylflavan3,4-DimethylphenolSilver oxideTrimethyl-dimethyl-spirobischroman60

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the identity of a synthesized or isolated compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, providing information on the carbon-hydrogen framework and the precise mass and fragmentation of the molecule, respectively.

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for establishing the specific isomerism and conformation of a flavan (B184786) derivative.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons in the molecule. However, for a complex structure like 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan, unambiguous assignment requires two-dimensional (2D) NMR experiments. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.educolumbia.edu An edited HSQC can further distinguish between CH/CH₃ groups and CH₂ groups by their phase, which aids in signal assignment. columbia.edu This technique is significantly more sensitive than a standard ¹³C NMR experiment. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu These long-range correlations are essential for confirming the placement of substituents, such as the five methyl groups and the hydroxyl group on the flavan core, and for linking the A, B, and C rings. scielo.brnih.gov

The table below illustrates the type of data that would be generated from 1D and 2D NMR analysis for a substituted flavan.

Interactive Table: Illustrative NMR Data for a Substituted Flavan Structure Note: This table presents expected chemical shift ranges for a flavan structure analogous to this compound. Actual values would require experimental measurement.

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
C-2-~75-85H-3 to C-2; 2-CH₃ to C-2
C-3~2.8-3.2 (ax), ~2.6-2.9 (eq)~25-35H-2 to C-3; H-4 to C-3
C-4~5.0-5.3~70-80H-3 to C-4; 4-CH₃ to C-4
C-5-~155-160H-6 to C-5
C-6~6.5-6.8~95-105H-8 to C-6; 7-CH₃ to C-6
C-7-~155-160H-6 to C-7; H-8 to C-7
C-8~6.3-6.6~90-100H-6 to C-8
C-1'-~125-135H-2' to C-1'; H-6' to C-1'
C-2'-~150-1552'-OH to C-2'; H-3' to C-2'
C-3'~6.8-7.1~115-120H-5' to C-3'
C-4'-~135-1454'-CH₃ to C-4'; H-3' to C-4'
C-5'~7.0-7.3~125-130H-3' to C-5'; H-6' to C-5'
C-6'~6.9-7.2~120-125H-2' to C-6'; H-5' to C-6'

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of a compound. It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), allowing for the determination of the elemental composition with high confidence. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern provides valuable structural information. For flavonoids, characteristic fragmentation involves cleavage of the heterocyclic C-ring, leading to fragment ions that correspond to the A-ring and B-ring portions of the molecule. researchgate.netresearchgate.net This information is crucial for confirming the substitution pattern on each aromatic ring. For this compound, fragmentation would help verify the locations of the hydroxyl and methyl groups.

Interactive Table: Expected HR-ESI-MS Fragmentation Data for this compound Note: The molecular formula is C₂₀H₂₄O₂. The exact mass is 296.1776. The fragments listed are hypothetical and based on typical flavonoid fragmentation pathways.

IonProposed FragmentInformation Gained
[M+H]⁺C₂₀H₂₅O₂⁺Confirms molecular weight and formula of the parent molecule.
[M+H-H₂O]⁺C₂₀H₂₃O⁺Suggests the loss of the hydroxyl group.
RDA Fragment 1Ion from Retro-Diels-Alder cleavageProvides mass and formula for the B-ring with its substituents (2'-hydroxy and 4'-methyl).
RDA Fragment 2Ion from Retro-Diels-Alder cleavageProvides mass and formula for the A-ring with its substituents (7-methyl).
Other FragmentsLoss of methyl radicals (•CH₃)Indicates the presence of multiple methyl groups on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Studies

EPR and ENDOR are specialized magnetic resonance techniques that are exceptionally sensitive to species with unpaired electrons, such as radicals. nih.govresearchgate.net These methods are not used on the neutral flavan molecule itself but are invaluable for studying its radical cation or its behavior in systems where it becomes part of a radical complex.

To stabilize radical species for detailed study, molecules like this compound can be encapsulated within a host molecule, forming an inclusion complex. nih.gov Cyclodextrins are common hosts used for this purpose, as their hydrophobic inner cavity can accommodate the guest molecule, protecting and stabilizing it. nih.govnih.gov

Once the flavan is part of an inclusion complex, a radical cation can be generated, for example, through chemical or electrochemical oxidation. EPR spectroscopy can then be used to detect this radical species. researchgate.net The EPR spectrum provides information about the electronic environment of the unpaired electron. For even greater detail, ENDOR spectroscopy is employed. nih.govresearchgate.net ENDOR measures the interactions between the unpaired electron and surrounding magnetic nuclei, providing precise information about the structure of the radical and its interaction with the host molecule. nih.gov

The analysis of EPR and ENDOR spectra yields hyperfine coupling constants (hfccs). nih.gov A hyperfine coupling constant measures the magnitude of the interaction between the unpaired electron and a specific magnetic nucleus (such as ¹H or ¹³C). nih.govresearchgate.net

The distribution of hfccs across the molecule maps the spin density, revealing how the unpaired electron is delocalized over the molecular framework. mdpi.comrsc.org Large hyperfine couplings indicate a high degree of spin density at that particular nucleus. This data is critical for understanding the electronic structure of the radical cation of this compound, identifying which parts of the molecule are most affected by the removal of an electron. In some cases, for nuclei with a spin quantum number greater than 1/2 (e.g., ¹⁴N, ²H), nuclear quadrupole interactions can also be determined, offering further structural insights. nih.gov

Interactive Table: Illustrative Hyperfine Coupling Constants (hfc) for a Flavan Radical Cation Note: This table presents the type of data obtained from EPR/ENDOR analysis. The values are representative examples for an aromatic radical cation and would need to be determined experimentally for the specific flavan radical.

NucleusHyperfine Coupling Constant (mT)Information Derived
Aromatic ¹H (B-ring)0.1 - 0.5Indicates significant spin delocalization onto the B-ring.
Aromatic ¹H (A-ring)0.05 - 0.3Shows spin delocalization onto the A-ring.
Methyl ¹H0.3 - 1.5Hyperconjugation effects and spin density on adjacent carbons.
¹³C0.1 - 1.0Provides direct measure of spin density on specific carbon atoms.

Analysis of Intramolecular Motion and Crystal Field Effects

The pentamethylated flavan structure possesses several key features that dictate its intramolecular motion. The presence of multiple methyl groups introduces rotational degrees of freedom. The dihedral angles between the chroman ring system and the 2'-hydroxyphenyl substituent are of particular interest. Rotation around the C2-C1' bond is expected to be a dominant form of intramolecular motion in solution. The energy barrier for this rotation would be influenced by steric hindrance from the methyl groups on both rings and potential intramolecular hydrogen bonding between the 2'-hydroxyl group and the heterocyclic oxygen atom.

In the solid state, these intramolecular motions are significantly constrained by crystal packing forces, often referred to as crystal field effects. The specific arrangement of molecules in the crystal lattice will dictate the conformational space available to each molecule. Variations in intermolecular interactions, such as hydrogen bonding and van der Waals forces, can lead to the stabilization of specific conformers and a reduction in the observed dynamic behavior. Spectroscopic techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in probing these dynamic processes, as changes in temperature can overcome energy barriers and lead to observable changes in the spectra, providing insights into the energetics of intramolecular rotation.

Crystallographic Analysis of this compound and its Inclusion Compounds

The ability of molecules to act as hosts and encapsulate guest molecules is a cornerstone of supramolecular chemistry. Flavonoids, with their inherent structural cavities and functional groups, are known to form such inclusion complexes, or clathrates.

Formation of Molecular Complexes and Adducts (e.g., with Diethyl Ether, Cyclic Nitrogenous Bases)

This compound, with its hydrophobic pocket formed by the aromatic rings and methyl groups, is a prime candidate for forming host-guest complexes with small organic molecules. The formation of adducts with solvents like diethyl ether during crystallization is a common phenomenon. In such cases, the diethyl ether molecule would likely be entrapped within cavities in the crystal lattice, stabilized by weak van der Waals interactions with the flavan host.

The inclusion of cyclic nitrogenous bases , such as pyridine (B92270) or pyrimidine, would involve more specific interactions. The 2'-hydroxyl group of the flavan could act as a hydrogen bond donor to the nitrogen atom of the guest molecule. Furthermore, π-π stacking interactions between the aromatic rings of the host and the guest could provide additional stabilization for the complex. The stoichiometry of these complexes would be dependent on the size and shape complementarity between the host and guest, as well as the strength of the intermolecular interactions.

Guest MoleculePotential Primary InteractionPotential Secondary Interaction
Diethyl EtherVan der Waals forcesDipole-induced dipole
PyridineHydrogen bonding (Host OH to Guest N)π-π stacking
PyrimidineHydrogen bonding (Host OH to Guest N)π-π stacking

Structural Features of Clathrate Formation and Host-Guest Interactions

The formation of a clathrate, a specific type of inclusion compound where the guest is trapped in a cage-like lattice formed by the host, is a fascinating aspect of the solid-state chemistry of this compound. The crystal structure of such a clathrate would reveal the precise nature of the host-guest interactions.

X-ray crystallography is the definitive technique for elucidating these structural features. A crystallographic analysis would provide detailed information on:

The Host Lattice: The three-dimensional arrangement of the flavan molecules, detailing the channels or cavities formed. The pentamethyl substitution pattern is expected to play a crucial role in creating the necessary void space.

Guest Occupancy and Disorder: The location of the guest molecules within the host lattice and whether they occupy specific sites or are disordered over multiple positions.

Host-Guest Interactions: Precise bond distances and angles for any hydrogen bonds, as well as close contacts indicative of van der Waals and π-π interactions.

The stability of these clathrates is a delicate balance of enthalpic gains from favorable host-guest interactions and entropic costs associated with the ordering of both host and guest molecules into a crystalline lattice. The study of these inclusion compounds not only provides fundamental insights into molecular recognition but also opens avenues for applications in areas such as separation science and materials engineering.

Theoretical and Computational Studies of 2 Hydroxy 2,4,4,7,4 Pentamethylflavan

Structure-Activity Relationship (SAR) Studies from a Mechanistic PerspectiveWithout experimental or computational data on the biological activity of this specific compound and its analogues, no structure-activity relationship (SAR) studies from a mechanistic perspective can be discussed.

Due to the absence of any dedicated research on 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan, no data tables or detailed findings can be provided.

Influence of Hydroxyl and Methyl Groups on Molecular Recognition and Interaction Mechanisms

The molecular architecture of this compound, characterized by a hydroxyl group on the B-ring and multiple methyl groups on both the A and B-rings, as well as the chromane (B1220400) core, is pivotal in defining its interaction landscape. Computational models of flavonoids have consistently demonstrated that the number and position of these functional groups significantly influence their biological and chemical properties.

The lone hydroxyl group at the 2'-position is a primary site for hydrogen bonding. Theoretical studies on flavonoids have shown that hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form specific connections with amino acid residues in protein binding pockets. The acidity of this hydroxyl group, influenced by the surrounding methyl groups, will modulate the strength of these interactions. In polar environments, this group could participate in a Sequential Proton-Loss Electron-Transfer (SPLET) mechanism, which can be a key factor in its reactivity.

Conversely, the five methyl groups contribute to the molecule's lipophilicity and steric profile. Methylation is known to enhance the hydrophobicity of flavonoids, which can improve their affinity for non-polar binding sites within proteins or facilitate passage through cellular membranes. Quantum computational studies on similar molecules have shown that methyl groups can influence the electron density distribution across the aromatic rings, which in turn affects the molecule's reactivity and binding affinity. The steric bulk of the methyl groups at positions 2, 4, 4, and 7 will impose conformational constraints on the flavan (B184786) backbone and influence how the molecule fits into a binding site.

Functional GroupPositionPredicted Influence on Molecular Interactions
Hydroxyl2'Hydrogen bond donor/acceptor; potential for electrostatic interactions.
Methyl2, 4, 4Steric hindrance, influencing conformational flexibility and binding orientation.
Methyl7Increased lipophilicity of the A-ring.
Methyl4'Increased lipophilicity of the B-ring; potential for hydrophobic interactions.

Correlation of Structural Features with Specific Molecular Interactions

The specific arrangement of substituents in this compound allows for a variety of non-covalent interactions that are crucial for molecular recognition. Computational docking simulations and Quantitative Structure-Activity Relationship (QSAR) studies on analogous flavonoids provide a framework for understanding these potential interactions.

The flavan's heterocyclic C-ring, with its gem-dimethyl substitution at the 4-position, introduces a significant conformational rigidity. Theoretical analyses of flavan structures indicate that the dihedral angle between the B-ring and the chromane moiety is a critical determinant of biological activity. The substituents on this compound will influence this preferred conformation.

The 2'-hydroxyl group is positioned to form key hydrogen bonds. Depending on the topology of a target binding site, this group could interact with polar residues such as serine, threonine, or the peptide backbone. The 4'-methyl group on the same B-ring would likely engage in van der Waals or hydrophobic interactions with non-polar amino acid side chains like leucine, isoleucine, and valine. On the A-ring, the 7-methyl group enhances the hydrophobicity of this part of the molecule.

QSAR models developed for flavonoids often include descriptors related to electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The electron-donating nature of the hydroxyl and methyl groups in this compound would affect these frontier orbitals, thereby influencing its charge distribution and polarizability, which are key to its interaction with molecular targets.

Structural FeaturePotential Molecular Interaction
2'-Hydroxyl GroupHydrogen bonding with polar amino acids.
4'-Methyl GroupHydrophobic interactions with non-polar residues.
7-Methyl GroupEnhances hydrophobic character of the A-ring.
Gem-dimethyl at C4Steric influence on binding pocket fit.
Flavan BackbonePotential for π-π stacking interactions with aromatic residues.

Analytical Methodologies for Isolation and Quantification

Extraction Techniques for Flavan (B184786) Derivatives

The initial and most critical step in the analysis is the extraction of the target compound from its source material. The choice of technique and solvent is paramount to ensure high recovery and selectivity.

Conventional solvent extraction remains a fundamental approach in laboratory settings for isolating flavan derivatives. mdpi.com Methods such as maceration (soaking in a solvent), percolation (passing a solvent through the material), and Soxhlet extraction are commonly employed. mdpi.comnih.gove3s-conferences.org The effectiveness of these techniques is heavily dependent on the choice of solvent, which is selected based on the polarity of the target compound. mdpi.com

For flavonoids, which range from nonpolar aglycones to polar glycosides, solvent selection is key. nih.gov Acetone (B3395972) is recognized as a highly selective and effective solvent for many flavonoids. mdpi.com Alcohol-water mixtures, such as 70% methanol (B129727) or ethanol, are also widely used and are efficient for extracting flavonoids and their conjugates from plant matter. mdpi.comnih.gov The general procedure involves exposing the plant material, often dried and powdered to increase surface area, to a solvent that solubilizes the target phytochemicals. mdpi.come3s-conferences.org

Table 1: Common Solvents for Traditional Flavonoid Extraction
Solvent/MixturePolarityTypical UseReference
Acetone (aqueous)Polar AproticHighly effective for a broad range of flavonoids, including proanthocyanidins. mdpi.commdpi.com
Methanol (aqueous)Polar ProticEffective for free flavan-3-ols and other polar flavonoids. mdpi.commdpi.com
Ethanol (aqueous)Polar ProticA "green" solvent choice, effective for various phenolic compounds. nih.gov
Ethyl AcetateModerately PolarUsed for extracting less polar flavonoids and for liquid-liquid partitioning. nih.govnih.gov

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a modern technique that offers significant advantages over traditional methods. nih.govmdpi.com ASE utilizes high temperatures (e.g., 50-140°C) and pressures (e.g., 10.3 MPa) to maintain the solvent in its liquid state well above its boiling point. jst.go.jpresearchgate.net These conditions enhance extraction efficiency by increasing solvent penetration into the sample matrix and improving the solubility and diffusion rate of the target analytes. jst.go.jp

Key benefits of ASE include substantially reduced extraction times (minutes versus hours for traditional methods) and lower solvent consumption, making it a "green" extraction alternative. mdpi.comjst.go.jp Studies on flavan-3-ols from grape seeds demonstrate the superiority of ASE. For instance, using 70% acetone at 120°C for 20 minutes yielded significantly higher recovery compared to conventional methods. jst.go.jpresearchgate.net Optimization of ASE parameters—including solvent composition, temperature, particle size, and the number of extraction cycles—is crucial for maximizing the recovery of specific flavan derivatives. jst.go.jpufba.br

Table 2: Example ASE Conditions for Flavan-3-ol Extraction from Grape Seeds
ParameterOptimal ConditionImpactReference
Solvent70% Acetone (aqueous)Provided the highest extraction yield for flavan-3-ols. jst.go.jpresearchgate.net
Temperature120°CRecovery of flavan-3-ols increased with temperature up to this point. jst.go.jpresearchgate.net
Particle Size<0.512 mmA smaller particle size significantly increased extraction efficiency. jst.go.jpresearchgate.net
Extraction Time20 minutes (or 2 cycles of 10 min)Sufficient time for maximum recovery of monomeric and dimeric flavan-3-ols. jst.go.jp

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for the separation, purification, and quantification of 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile compounds like flavonoids. It is universally applied for assessing the purity of isolated fractions and for precise quantification. ufba.brnih.gov For flavan derivatives, reversed-phase HPLC is the most common configuration.

In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. ufba.brnih.gov The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. ufba.brnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. youtube.com A Diode Array Detector (DAD) is often coupled with the HPLC system, enabling quantification and providing UV spectral data that can aid in peak identification. ufba.br

Table 3: Representative HPLC-DAD Method for Flavonoid Quantification
ParameterSpecificationPurposeReference
ColumnReversed-Phase C18 (e.g., YMC-Pack ODS-A)Separates compounds based on hydrophobicity. nih.gov
Mobile Phase A0.2% Formic Acid in WaterAqueous component of the mobile phase; acid improves peak shape. ufba.br
Mobile Phase BAcetonitrileOrganic modifier; elution strength is increased by raising its concentration. ufba.br
Elution ModeGradientAllows for the separation of multiple compounds with varying polarities in a single run. youtube.com
DetectionDiode Array Detector (DAD)Quantifies analytes and provides UV spectra for peak purity and identification. ufba.br

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool that combines the separation capabilities of GC with the detection power of MS. researchgate.net However, its application to flavonoids is limited by their low volatility and thermal instability. researchgate.netnih.gov Therefore, a crucial prerequisite for GC-MS analysis of compounds like this compound is a derivatization step. nih.gov

Derivatization converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable ethers or esters. mdpi.com The most common method is silylation, which replaces the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comvup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are frequently used for this purpose. nih.govvup.sk Once derivatized, the compound can be readily analyzed by GC-MS, which is particularly useful for identifying volatile byproducts from a synthesis reaction or trace-level impurities. nih.gov

Table 4: General Protocol for GC-MS Analysis of Flavonoids via Silylation
StepProcedure/ReagentPurposeReference
Derivatization ReagentBSTFA + TMCS or HMDS + TFATo create volatile trimethylsilyl (TMS) derivatives of the analyte. nih.govvup.sk
Reaction ConditionsHeating (e.g., 40°C for 30 min)To drive the silylation reaction to completion. vup.sk
GC ColumnCapillary column (e.g., DB-5ms)Provides high-resolution separation of derivatized analytes.-
DetectionMass Spectrometry (MS)Provides mass-to-charge ratio (m/z) data for structural identification and quantification. researchgate.netmdpi.com

When the goal is to obtain a substantial quantity of pure this compound for further studies, preparative chromatography is the method of choice. youtube.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loads to isolate, rather than simply identify, compounds. youtube.comyoutube.com

The process often involves a two-stage approach. First, flash chromatography, a rapid, medium-pressure technique, is used for initial, coarse purification of the crude extract. youtube.comyoutube.com It typically employs silica (B1680970) gel as the stationary phase (normal-phase chromatography). youtube.com Fractions enriched with the target compound are then collected and subjected to a final purification step using preparative HPLC. nih.gov Preparative HPLC offers much higher resolution, similar to its analytical counterpart, and is often run in a reversed-phase mode to provide a complementary separation mechanism. nih.govnih.gov This combination of techniques is highly effective for isolating pure compounds from complex natural product extracts. nih.gov

Table 5: Comparison of Preparative Chromatography Techniques
FeatureFlash ChromatographyPreparative HPLCReference
Primary GoalRapid, bulk separation; initial purification.High-purity isolation; final purification. youtube.comyoutube.com
Stationary PhaseTypically larger particles (e.g., 40-63 µm); often silica gel.Smaller particles (e.g., 5-10 µm); often C18. nih.govyoutube.com
Operating PressureLow to medium (e.g., <200 psi).High (e.g., >1000 psi). youtube.com
Sample LoadHigh (grams to kilograms).Moderate (milligrams to grams). youtube.com
ResolutionLowerHigher youtube.com

Sample Preparation Strategies for Complex Matrices

The isolation of this compound from complex matrices such as plant tissues, food products, or environmental samples is a critical step that significantly influences the accuracy and sensitivity of its quantification. The primary goal of sample preparation is to extract the target analyte from the sample matrix while removing interfering substances that could compromise the analytical measurement. The choice of a suitable sample preparation technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

For solid samples, an initial step often involves drying (e.g., lyophilization or oven-drying at controlled temperatures) and grinding to a uniform particle size, typically smaller than 0.5 mm, to increase the surface area for efficient extraction. mdpi.com For some plant materials, a defatting step using a non-polar solvent like hexane (B92381) may be necessary to remove lipids that can interfere with the extraction of more polar compounds. mdpi.comyoutube.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govresearchgate.netnih.govmdpi.commdpi.com For a moderately polar compound like this compound, a common approach involves extracting an aqueous suspension of the sample with a water-immiscible organic solvent.

The selection of the organic solvent is crucial and is based on the polarity of the target analyte. For flavonoids and related phenolic compounds, solvents such as ethyl acetate, diethyl ether, and chloroform (B151607) are frequently employed. researchgate.net The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase. Since the target compound possesses a hydroxyl group, its acidity can be exploited. At a pH above its pKa, the compound will be deprotonated and more soluble in the aqueous phase, while at a pH below its pKa, it will remain in its neutral form and be more readily extracted into the organic phase. This principle allows for selective extraction and removal of acidic or basic impurities.

Solid-Phase Extraction (SPE)

Solid-phase extraction has become an increasingly popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. nih.govresearchgate.netnih.gov SPE involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds can be washed away, and the purified analyte is then eluted with a suitable solvent. lodz.pl

The choice of the SPE sorbent is critical for successful isolation. For a compound like this compound, which has both non-polar (the pentamethylflavan backbone) and polar (the hydroxyl group) characteristics, several types of sorbents can be considered.

Reversed-Phase SPE: This is the most common mode and uses a non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase (the sample in an aqueous or moderately polar solvent). The analyte is retained by hydrophobic interactions. After washing away polar interferences, the analyte is eluted with a less polar solvent like methanol or acetonitrile. lodz.pl

Normal-Phase SPE: This involves a polar stationary phase (e.g., silica, Florisil, or alumina) and a non-polar mobile phase. It is suitable for separating compounds based on polarity differences. lodz.pl

Ion-Exchange SPE: This can be used if the phenolic hydroxyl group is ionized under specific pH conditions, allowing for retention on an anion-exchange sorbent.

A typical SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: Impurities are washed from the sorbent with a solvent that does not elute the analyte.

Elution: The analyte is recovered from the sorbent using a strong elution solvent.

Advanced Extraction Techniques

Modern extraction techniques are often employed to improve efficiency and reduce extraction times and solvent consumption. These include:

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction process by disrupting cell walls and improving solvent penetration into the sample matrix. nih.govncsu.eduub.edu

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes. researchgate.netnih.gov

These advanced techniques are typically followed by a clean-up step, such as SPE, to remove co-extracted interfering substances before chromatographic analysis.

The following tables summarize typical parameters for the extraction and purification of flavonoids from complex matrices, which can be adapted for this compound.

Table 1: Common Solvents for Flavonoid Extraction

Solvent Polarity Typical Use Reference
Methanol Polar Extraction of a broad range of flavonoids, including glycosides. mdpi.comresearchgate.netscielo.org.pe
Ethanol Polar A "greener" alternative to methanol, often used in aqueous mixtures. mdpi.comresearchgate.netfrontiersin.org
Acetone Polar Effective for a variety of flavonoids, sometimes used in aqueous mixtures. mdpi.comresearchgate.net
Ethyl Acetate Moderately Polar Used in LLE to extract less polar flavonoids and aglycones. mdpi.comresearchgate.net

Table 2: Exemplary Solid-Phase Extraction (SPE) Parameters for Flavonoid Clean-up

Parameter Description Typical Conditions Reference
Sorbent Type Stationary phase material. C18 (Reversed-Phase), Silica (Normal-Phase), Polyamide lodz.plfrontiersin.org
Conditioning Solvent Activates the sorbent. Methanol followed by water (for Reversed-Phase) lodz.pl
Sample Loading Application of the sample extract. Extract dissolved in a weak solvent (e.g., aqueous solution) lodz.pl
Washing Solvent Removes interferences. Water or a low percentage of organic solvent in water. lodz.pl

| Elution Solvent | Recovers the analyte. | Methanol, acetonitrile, or acidified methanol. | lodz.pl |

Mechanistic Investigations at the Molecular and Subcellular Levels

Molecular Mechanisms of Interaction with Cellular Components

The initial steps in characterizing a novel bioactive compound like 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan involve a detailed examination of its interactions with key cellular macromolecules. These studies are fundamental to understanding its potential biological effects.

Investigations into Protein Binding and Ligand-Induced Conformational Changes

The binding of a small molecule to a protein is often the initiating event for a biological response. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to quantify binding affinity (dissociation constant, Kd) and stoichiometry.

For instance, studies on other flavonoids have demonstrated their ability to bind to transport proteins like human serum albumin (HSA). nih.gov Such binding can be investigated through fluorescence quenching experiments, where the intrinsic fluorescence of the protein's tryptophan residues is monitored upon titration with the compound. nih.gov A static quenching mechanism, for example, would suggest the formation of a stable ground-state complex between the flavan (B184786) and the protein. nih.gov

Furthermore, Fourier-transform infrared (FT-IR) spectroscopy can reveal changes in the protein's secondary structure upon ligand binding. nih.gov A decrease in the alpha-helical content, for example, would indicate a significant conformational change induced by the interaction. nih.gov Computational molecular modeling can complement these experimental findings by predicting the likely binding site and the key intermolecular forces, such as hydrophobic interactions or hydrogen bonds, that stabilize the complex. nih.gov

Table 1: Hypothetical Protein Binding Parameters for this compound

Target ProteinBinding Affinity (Kd)Stoichiometry (n)Primary Interacting Forces
Protein XData Not AvailableData Not AvailableData Not Available
Protein YData Not AvailableData Not AvailableData Not Available

Enzyme Inhibition Mechanisms: Kinetic and Structural Aspects

A crucial aspect of a compound's bioactivity is its potential to modulate enzyme function. Kinetic studies are performed to determine the nature and potency of enzyme inhibition.

By measuring the initial reaction rates at various substrate and inhibitor concentrations, the mode of inhibition can be determined using graphical analyses like Lineweaver-Burk plots. nih.gov These plots can distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition. youtube.comyoutube.com For example, a competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax), as it competes with the substrate for the enzyme's active site. youtube.com In contrast, a non-competitive inhibitor binds to a site other than the active site (an allosteric site), leading to a decrease in Vmax without a change in Km. youtube.comnih.gov

The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor. nih.gov

Table 2: Illustrative Enzyme Inhibition Data

Target EnzymeType of InhibitionInhibition Constant (Ki)
Enzyme AData Not AvailableData Not Available
Enzyme BData Not AvailableData Not Available

In cases of competitive inhibition, the compound directly competes with the enzyme's natural substrate or an essential cofactor for binding to the active site. nih.gov Structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, can provide definitive evidence for this mechanism by revealing the inhibitor molecule occupying the same binding pocket as the endogenous ligand. These studies can also elucidate the specific molecular interactions that confer binding specificity. nih.gov

Intracellular Trafficking and Distribution Mechanisms (excluding pharmacokinetic outcomes)

Understanding where a compound localizes within a cell is critical to identifying its potential targets and mechanisms of action.

Studies on Subcellular Localization and Interaction with Organelles (e.g., Lysosomes)

Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of a compound. If the compound is intrinsically fluorescent, its localization can be directly observed in living or fixed cells. Alternatively, fluorescently labeled derivatives of the compound can be synthesized and tracked.

Co-localization studies with organelle-specific fluorescent markers are used to determine the compound's accumulation in specific compartments, such as mitochondria, the endoplasmic reticulum, or lysosomes. nih.gov For example, to investigate lysosomal accumulation, cells can be co-stained with the compound of interest and a lysosome-specific dye like LysoTracker or with antibodies against lysosomal-associated membrane proteins (LAMPs). nih.gov The degree of overlap between the two fluorescent signals provides evidence for lysosomal sequestration.

Lysosomes are acidic organelles responsible for cellular degradation. nih.gov The accumulation of a compound within lysosomes can have significant functional consequences, potentially leading to the inhibition of lysosomal enzymes or disruption of lysosomal trafficking and function. nih.gov

Biosynthetic Pathways and Precursors if Applicable to Flavans, and Potentially This Compound

General Flavonoid Biosynthesis Pathways

The central pathway for flavonoid biosynthesis is a conserved process in plants, leading to the formation of a basic flavonoid skeleton that is subsequently modified by a variety of enzymes to create the vast diversity of flavonoid structures. nih.gov

The formation of the flavan (B184786) core structure involves a series of enzymatic reactions. The first committed step is catalyzed by chalcone (B49325) synthase (CHS) , which produces a chalcone scaffold. nih.govmdpi.com Subsequently, chalcone isomerase (CHI) converts the chalcone into a flavanone (B1672756). nih.govnih.gov

From the flavanone intermediate, the pathway to flavans (the structural class of 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan) typically proceeds through several key steps:

Flavanone 3-hydroxylase (F3H) hydroxylates the flavanone to produce a dihydroflavonol. nih.govoup.com

Dihydroflavonol 4-reductase (DFR) then reduces the dihydroflavonol to a leucoanthocyanidin (also known as a flavan-3,4-diol). mdpi.combiotech-asia.org

Finally, leucoanthocyanidin reductase (LAR) and/or anthocyanidin reductase (ANR) catalyze the reduction of leucoanthocyanidins or anthocyanidins to produce flavan-3-ols, which are a major subclass of flavans. nih.govresearchgate.net

The specific structure of this compound, with its saturated C-ring and numerous methyl groups, suggests further enzymatic modifications. Hydroxylation at the 2'-position would be carried out by a flavonoid hydroxylase , while the five methyl groups would be added by methyltransferase enzymes.

Table 1: Key Enzymes in Flavan Biosynthesis

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. frontiersin.org
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid. oup.com
4-Coumaroyl-CoA ligase4CLActivates p-coumaric acid to 4-coumaroyl-CoA. frontiersin.org
Chalcone synthaseCHSCatalyzes the first committed step of flavonoid biosynthesis. mdpi.com
Chalcone isomeraseCHIIsomerizes chalcones to flavanones. nih.gov
Flavanone 3-hydroxylaseF3HConverts flavanones to dihydroflavonols. oup.com
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidins. biotech-asia.org
Leucoanthocyanidin reductaseLARSynthesizes 2,3-trans-flavan-3-ols. researchgate.net
Anthocyanidin synthaseANSConverts leucoanthocyanidins to anthocyanidins. nih.gov
Anthocyanidin reductaseANRSynthesizes 2,3-cis-flavan-3-ols. researchgate.net

The field of metabolic engineering has seen significant advancements in manipulating flavonoid biosynthesis to produce novel compounds or increase the yield of desired flavonoids. cabidigitallibrary.org By overexpressing or silencing genes that encode key biosynthetic enzymes, scientists can alter the metabolic flux within the flavonoid pathway. frontiersin.org

For instance, the introduction of foreign genes, such as those encoding specific hydroxylases or methyltransferases, could theoretically be used to produce this compound in a host organism that does not naturally synthesize it. cabidigitallibrary.orgnih.gov Transcription factors that regulate the expression of multiple genes in the pathway are also key targets for genetic engineering to enhance the production of specific flavonoid classes. frontiersin.orgresearchgate.net The modification of flower color in various ornamental plants serves as a prominent example of the successful application of these techniques. cabidigitallibrary.orgnih.gov

Natural Occurrence and Distribution Patterns of Related Flavan Structures

While the specific compound this compound has not been reported in nature, related flavan structures, particularly flavan-3-ols, are widely distributed throughout the plant kingdom. nih.govtind.io

Flavan-3-ols, such as catechin (B1668976) and epicatechin, are abundant in a variety of fruits, including apples, grapes, and berries, as well as in tea and cocoa. nih.gov These compounds contribute to the astringent and bitter tastes of many foods and beverages. The distribution and concentration of these flavonoids can vary significantly between different plant species and even within different tissues of the same plant. orgprints.org For example, in willow (Salix spp.), catechins are found to be predominant in the buds. orgprints.org

The hydroxylation and methylation patterns of naturally occurring flavans are diverse. For instance, 7-hydroxyflavone (B191518) has been identified in plants like Astragalus microcephalus and Medicago sativa nih.gov, while 2'-hydroxyflavone (B191508) has been found in Primula species. nih.gov The presence of these related structures suggests that the enzymatic machinery for producing hydroxylated and methylated flavans exists in nature, making the potential for the natural occurrence of this compound, though currently undocumented, a possibility in some yet-unexplored plant species.

Future Directions in Academic Research of 2 Hydroxy 2,4,4,7,4 Pentamethylflavan

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of polysubstituted flavans, such as 2'-Hydroxy-2,4,4,7,4'-pentamethylflavan, traditionally involves multi-step procedures. A common approach is the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by cyclization. mdpi.com For the target compound, this would likely involve the reaction of a polymethylated 2-hydroxyacetophenone (B1195853) with a methylated 4-hydroxybenzaldehyde (B117250) derivative.

Future research could focus on developing more efficient and sustainable synthetic methodologies. One promising avenue is the use of recyclable catalysts, such as silica-supported perchloric acid (HClO₄-SiO₂), which has been successfully employed in the one-pot synthesis of flavans through a tandem Knoevenagel condensation and Diels-Alder cycloaddition. monash.edu This approach offers the potential for higher yields and easier purification compared to traditional methods.

Furthermore, biocatalytic approaches present an environmentally benign alternative. The use of enzymes, such as O-methyltransferases, has been demonstrated for the specific methylation of flavonoid scaffolds. nih.gov Research into engineered enzymes could provide a highly selective and efficient means of producing this compound and its analogs. The development of whole-cell transformation systems, as demonstrated for other complex molecules, could also streamline the synthesis process and reduce the reliance on harsh chemical reagents. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Tandem One-Pot Reactions Higher efficiency, reduced waste, simplified purification.Optimization of reaction conditions and catalyst recyclability.
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, environmentally friendly.Engineering of specific O-methyltransferases for targeted methylation.
Whole-Cell Transformation Integrated multi-step synthesis, potential for complex structures.Development of microbial strains co-expressing the necessary enzymes.

Advanced Characterization of Host-Guest Interactions in Clathrates

The term "clathrate" refers to a chemical substance in which the crystal lattice of one component contains "cages" that trap molecules of a second component. youtube.com While the formation of clathrate hydrates under interstellar conditions has been a subject of debate and intense research, nih.govnih.gov the ability of organic molecules to form host-guest complexes is well-established. Flavonoids, including flavanones, have been shown to form inclusion complexes with various host molecules, such as cyclodextrins and calixarenes. nih.govresearchgate.net

Future research on this compound should explore its potential to form clathrates or inclusion complexes. The methylated flavan (B184786) skeleton provides a hydrophobic scaffold that could readily interact with the cavities of host molecules. Advanced characterization techniques will be crucial in understanding these interactions.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of flavonoid derivatives and their non-covalent complexes. mdpi.commdpi.com Collisionally activated dissociation (CAD) of metal-complexed flavonoids can provide detailed information about their structure and the nature of their interactions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like ROESY, can be used to determine the geometry of the host-guest complex in solution, revealing which parts of the flavan molecule are included within the host's cavity. researchgate.net

Characterization Technique Information Gained Relevance to this compound
Isothermal Titration Calorimetry (ITC) Thermodynamics of binding (enthalpy, entropy, binding constant).Quantifying the strength and driving forces of host-guest interactions.
UV-Vis and Fluorescence Spectroscopy Changes in the electronic environment upon complexation.Probing the inclusion of the flavan within the host cavity.
2D NMR Spectroscopy (ROESY) Spatial proximity of host and guest protons.Determining the specific orientation and depth of inclusion.
High-Resolution Mass Spectrometry (HRMS) Stoichiometry and stability of the complex.Confirming the formation of the host-guest assembly.

Deeper Elucidation of Mechanistic Interactions at the Molecular Level

Understanding the non-covalent interactions that govern the behavior of this compound at the molecular level is fundamental to predicting its properties and designing new applications. These interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govmdpi.com

The 2'-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This group can form intramolecular hydrogen bonds, influencing the conformation of the molecule, or intermolecular hydrogen bonds, leading to self-assembly or interaction with other molecules. mdpi.com The five methyl groups contribute significantly to the molecule's hydrophobicity, which will drive its interaction with nonpolar environments and the hydrophobic cavities of host molecules. mdpi.com

Future research should employ a combination of experimental and computational methods to dissect these interactions. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information on hydrogen bonding. rsc.org Molecular docking and molecular dynamics (MD) simulations can offer a detailed, atomistic view of how this compound interacts with other molecules, including the dynamic nature of these interactions over time. nih.govmdpi.com These computational approaches can help to visualize the binding modes and quantify the energetic contributions of different types of interactions.

Exploration of Structure-Function Relationships in Relation to Molecular Interactions (excluding therapeutic efficacy)

The relationship between the structure of a flavonoid and its function is a central theme in phytochemical research. researchgate.net For this compound, the "function" in this context refers to its ability to participate in molecular interactions and form organized structures, rather than any therapeutic effect. The specific arrangement of hydroxyl and methyl groups on the flavan backbone is expected to be a primary determinant of its interaction patterns. rsc.org

Systematic studies involving synthetic analogs of this compound could be conducted to probe these structure-function relationships. For instance, altering the position or number of methyl groups, or modifying the hydroxyl group, would provide a series of compounds for comparative analysis. By examining how these structural changes affect the compound's ability to form host-guest complexes or self-assemble, a clearer picture of the key structural determinants for these functions will emerge.

Structural Feature Potential Influence on Molecular Interactions Proposed Research
2'-Hydroxyl Group Hydrogen bonding, site for derivatization.Synthesis of analogs with the hydroxyl group at different positions or replaced with other functional groups.
Pentamethylation Pattern Hydrophobicity, steric hindrance, solubility.Preparation of isomers with varied methylation patterns to assess their impact on host-guest binding.
Saturated C-Ring Molecular flexibility and conformation.Comparison with analogous flavones and flavonols (with an unsaturated C-ring) in molecular modeling and binding studies.

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